molecular formula C9H6N4O B1436602 Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 148191-54-2

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B1436602
M. Wt: 186.17 g/mol
InChI Key: UZIKPIHZEPEKNM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The compounds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Specific Scientific Field

Chemistry

Comprehensive and Detailed Summary of the Application

The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives has been a subject of interest due to their potential biological activity . These compounds are synthesized using various strategies and approaches .

Detailed Description of the Methods of Application or Experimental Procedures

The methods for the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system .

Thorough Summary of the Results or Outcomes Obtained

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to these derivatives . The literature data on microwave-assisted synthesis of these derivatives, published since 2015, including multicomponent reactions and synthesis of these derivatives which are fragments of polycyclic structures, have been summarized .

Anticancer Evaluation and Molecular Docking

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives have been synthesized and evaluated for their anticancer activity. They have been found to have potential as inhibitors of tropomyosin receptor kinase A (TrKA), which is a target in cancer therapy .

Detailed Description of the Methods of Application or Experimental Procedures

The starting compound 3-amino-1,7-dihydro-4 H -pyrazolo [4,3- c ]pyridine-4,6 (5 H )-dione is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then tested in vitro against three cancer cell lines MCF7, HepG2 and HCT116 .

Thorough Summary of the Results or Outcomes Obtained

Compounds 7b and 16c have shown the strongest inhibitory effects on TrKA with IC 50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC 50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line . In cell cycle analysis, compounds 7b, 15b, 16a and 16c caused the greatest arrest in cell cycle at the G2/M phase .

Cytotoxic Activities

Specific Scientific Field

Pharmacology

Comprehensive and Detailed Summary of the Application

Some synthesized pyrazole fused compounds have shown in vitro cytotoxic activities almost comparable to the drug doxorubicin against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesized pyrazole fused compounds are tested in vitro for their cytotoxic activities against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .

Thorough Summary of the Results or Outcomes Obtained

Four of the synthesized pyrazole fused compounds showed in vitro cytotoxic activities almost comparable to the drug doxorubicin .

Potential Tropomyosin Receptor Kinase A (TrKA) Inhibitors

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

Novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potential tropomyosin receptor kinase A (TrKA) inhibitors . TrKA is a target in cancer therapy, and these compounds could provide a new therapeutic option .

Detailed Description of the Methods of Application or Experimental Procedures

The starting compound 3-amino-1,7-dihydro-4 H -pyrazolo [4,3- c ]pyridine-4,6 (5 H )-dione is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then tested in vitro against three cancer cell lines MCF7, HepG2 and HCT116 .

Thorough Summary of the Results or Outcomes Obtained

Compounds 7b and 16c have shown the strongest inhibitory effects on TrKA with IC 50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC 50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line . In cell cycle analysis, compounds 7b, 15b, 16a and 16c caused the greatest arrest in cell cycle at the G2/M phase .

Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives

Specific Scientific Field

Chemistry

Comprehensive and Detailed Summary of the Application

New pyrazolo[3,4-b]pyridine derivatives have been synthesized via various reactions . These derivatives could have potential applications in various fields of chemistry .

Detailed Description of the Methods of Application or Experimental Procedures

The starting compound 3-amino-1H-pyrazolo[3,4-b]pyridine derivative is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then reacted with each of aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .

Thorough Summary of the Results or Outcomes Obtained

The structure of the new products was established using spectroscopic techniques . The synthesized compounds could have potential applications in various fields of chemistry .

properties

IUPAC Name

2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIKPIHZEPEKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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